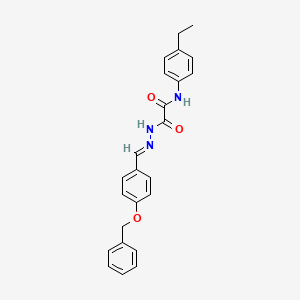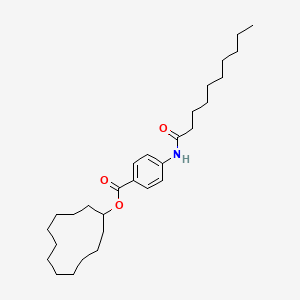![molecular formula C21H15ClN4O4 B15015792 (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15015792.png)
(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound It features a pyrazole ring, an oxazole ring, and various substituents, making it a molecule of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups and ring structures
Propiedades
Fórmula molecular |
C21H15ClN4O4 |
|---|---|
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H15ClN4O4/c1-12-8-9-14(10-18(12)26(28)29)20-23-17(21(27)30-20)11-16-13(2)24-25(19(16)22)15-6-4-3-5-7-15/h3-11H,1-2H3/b17-11- |
Clave InChI |
FDGFRCJHFIDQET-BOPFTXTBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=C(N(N=C3C)C4=CC=CC=C4)Cl)/C(=O)O2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC(=CC3=C(N(N=C3C)C4=CC=CC=C4)Cl)C(=O)O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-ethyl-3-{[methyl(phenyl)amino]methylene}thiophen-2(3H)-one](/img/structure/B15015713.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)

![4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15015748.png)
![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)
![N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-methylaniline](/img/structure/B15015768.png)
![N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15015776.png)
![2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B15015779.png)
![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)
![ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15015798.png)

